molecular formula C11H19NO3S B13572417 (Adamantan-1-yl)methyl sulfamate CAS No. 106946-96-7

(Adamantan-1-yl)methyl sulfamate

Cat. No.: B13572417
CAS No.: 106946-96-7
M. Wt: 245.34 g/mol
InChI Key: WQYVONSVMMUQTA-UHFFFAOYSA-N
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Description

(Adamantan-1-yl)methyl sulfamate: is a chemical compound characterized by the presence of an adamantane group attached to a methyl sulfamate moiety Adamantane is a highly stable, diamondoid structure, which imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Adamantan-1-yl)methyl sulfamate typically involves the reaction of adamantane derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: (Adamantan-1-yl)methyl sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: The methyl sulfamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Chemistry: In chemistry, (Adamantan-1-yl)methyl sulfamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a drug candidate. Its stability and unique properties make it a promising scaffold for designing new pharmaceuticals.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antiviral, antibacterial, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its stability and structural properties make it suitable for applications in coatings, polymers, and other materials.

Mechanism of Action

The mechanism of action of (Adamantan-1-yl)methyl sulfamate involves its interaction with specific molecular targets. The adamantane group enhances the compound’s stability and facilitates its binding to target molecules. The sulfamate group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

    Adamantane: The parent compound, known for its stability and use in various applications.

    Amantadine: A derivative of adamantane used as an antiviral and antiparkinsonian drug.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness: (Adamantan-1-yl)methyl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical and biological properties

Properties

CAS No.

106946-96-7

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

1-adamantylmethyl sulfamate

InChI

InChI=1S/C11H19NO3S/c12-16(13,14)15-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14)

InChI Key

WQYVONSVMMUQTA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COS(=O)(=O)N

Origin of Product

United States

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